(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl
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Overview
Description
®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzo[d][1,3]dioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Formation: The alkylated product is reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes.
Receptor Binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs for various diseases.
Diagnostic Tools: May be used in imaging or diagnostic assays.
Industry
Material Science: Applications in the development of new materials.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways. The piperazine ring can enhance the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl: The enantiomer of the compound, which may have different biological activities.
1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine: Without the hydrochloride salt form.
Other Piperazine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety and the piperazine ring in ®-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl provides distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H20Cl2N2O2 |
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Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-[(1R)-1-(1,3-benzodioxol-5-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-10(15-6-4-14-5-7-15)11-2-3-12-13(8-11)17-9-16-12;;/h2-3,8,10,14H,4-7,9H2,1H3;2*1H/t10-;;/m1../s1 |
InChI Key |
DRQOOUCGCNTWPY-YQFADDPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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